molecular formula C20H22N4O5S B2609463 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-79-2

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2609463
CAS No.: 2097888-79-2
M. Wt: 430.48
InChI Key: IBPKYAJKBNGSHC-UHFFFAOYSA-N
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Description

    Starting Materials: The piperazinone intermediate and a pyridinyl halide.

    Reaction Conditions: This step is typically carried out under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

  • Formation of the Morpholine Sulfonyl Intermediate

      Starting Materials: Morpholine and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.

  • Benzoylation

      Starting Materials: The morpholine sulfonyl intermediate and benzoyl chloride.

      Reaction Conditions: This step is performed in the presence of a base such as pyridine to facilitate the acylation reaction.

  • Formation of the Piperazinone Core

      Starting Materials: The benzoylated morpholine sulfonyl intermediate and a piperazine derivative.

      Reaction Conditions: This step involves heating the reactants in a solvent like ethanol or acetonitrile.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds, while the benzoyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with a different position of the pyridinyl group.

    4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer with the pyridinyl group at the 4-position.

    4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(quinolin-3-yl)piperazin-2-one: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one lies in its specific arrangement of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-19-15-22(8-9-24(19)17-2-1-7-21-14-17)20(26)16-3-5-18(6-4-16)30(27,28)23-10-12-29-13-11-23/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKYAJKBNGSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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